molecular formula C20H13N3O3S2 B2677401 3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one CAS No. 862974-00-3

3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

Cat. No. B2677401
CAS RN: 862974-00-3
M. Wt: 407.46
InChI Key: YCSVNMHJEIWBKG-UHFFFAOYSA-N
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Description

“3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one” are not available, thiazole derivatives have been studied for their enzyme inhibitory effects against Alzheimer’s disease .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Inflammatory Properties

Compounds with a similar structure, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have been synthesized and evaluated for their anti-inflammatory properties . These compounds have shown promising results, indicating that our compound of interest may also have potential anti-inflammatory applications.

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Given the structural similarity, it’s possible that “3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one” could also possess antioxidant properties.

Antimicrobial Studies

Aminothiazole-linked metal chelates have been synthesized and studied for their antimicrobial properties . The presence of a thiazole ring in our compound suggests potential for similar antimicrobial activity.

Antitumor and Cytotoxic Activity

Compounds with a similar structure have demonstrated potent effects on prostate cancer . This suggests that our compound could potentially be used in cancer treatment.

Liquid Crystal Applications

A new Schiff base ester comprising a heterocyclic moiety similar to our compound has been synthesized and found to exhibit properties of a liquid crystal . This suggests potential applications in the field of liquid crystal technology.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been used to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression . Our compound could potentially be used in such modeling studies.

Mechanism of Action

The mechanism of action of thiazole derivatives is often related to their biological activities. For example, some thiazole derivatives have shown significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which are targets in the treatment of Alzheimer’s disease .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities . Future research may continue to explore the potential of these compounds in various therapeutic applications, including their role as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

properties

IUPAC Name

3-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c1-25-15-7-4-8-16-17(15)22-20(28-16)23-19-21-13(10-27-19)12-9-11-5-2-3-6-14(11)26-18(12)24/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVNMHJEIWBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((4-methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one

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